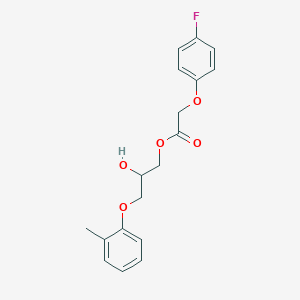
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory effects, which makes it a potential treatment for autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has also been shown to have anti-inflammatory effects, which makes it a potential treatment for inflammatory conditions such as asthma and arthritis. In addition, (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have neuroprotective effects, which makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester modulates the S1P receptor, which is involved in the regulation of immune cell trafficking. By modulating the S1P receptor, (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester inhibits the egress of lymphocytes from lymphoid organs, which reduces the number of immune cells in the peripheral blood. This leads to a reduction in inflammation and tissue damage in autoimmune and inflammatory conditions. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester also has neuroprotective effects, which are thought to be mediated by the modulation of S1P receptors in the central nervous system.
Biochemische Und Physiologische Effekte
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which reduces inflammation and tissue damage in autoimmune and inflammatory conditions. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has also been shown to reduce the production of pro-inflammatory cytokines, which further reduces inflammation. In addition, (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have neuroprotective effects, which include the promotion of neuronal survival and the inhibition of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester in lab experiments is its specificity for the S1P receptor, which allows for targeted modulation of immune cell trafficking. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester also has a long half-life, which makes it a convenient tool for long-term studies. However, there are also limitations to using (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester in lab experiments. One limitation is the complex synthesis method, which requires specialized equipment and expertise. Another limitation is the potential for off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research on (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester. One area of research is the development of more specific S1P receptor modulators, which could have fewer off-target effects. Another area of research is the identification of biomarkers that can predict response to (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester treatment, which could improve patient selection and treatment outcomes. In addition, there is ongoing research on the potential use of (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester in the treatment of other conditions, such as cancer and cardiovascular disease.
Synthesemethoden
The synthesis of (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester involves several steps, including the reaction of p-fluorophenol with chloroacetic acid, the reaction of the resulting product with 2-bromoethanol, and the reaction of the resulting product with o-tolyl magnesium bromide. The final product is obtained by esterification with 2,3-epoxypropyl alcohol. The synthesis of (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is a complex process that requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
17753-07-0 |
|---|---|
Produktname |
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Molekularformel |
C18H19FO5 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C18H19FO5/c1-13-4-2-3-5-17(13)23-10-15(20)11-24-18(21)12-22-16-8-6-14(19)7-9-16/h2-9,15,20H,10-12H2,1H3 |
InChI-Schlüssel |
QTNBBHNCRGDBQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)F)O |
Kanonische SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)F)O |
Synonyme |
p-Fluorophenoxyacetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



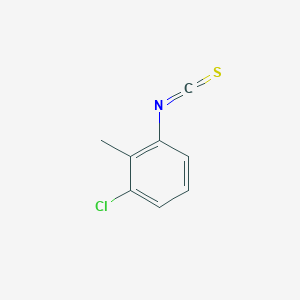
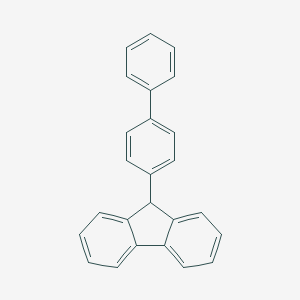

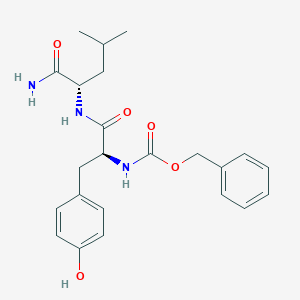
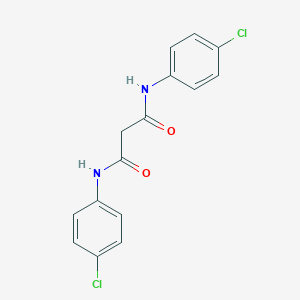

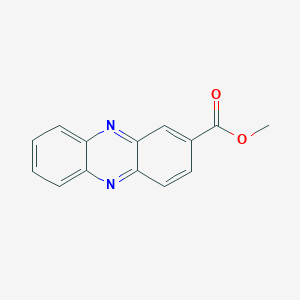
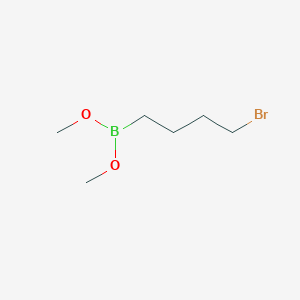

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
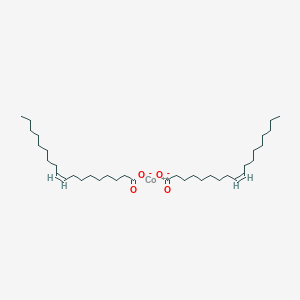

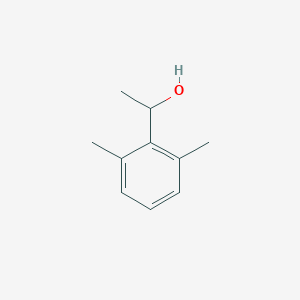
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)